molecular formula C14H10Cl2N2OS B313900 N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea

N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea

Cat. No.: B313900
M. Wt: 325.2 g/mol
InChI Key: PLJJSLDMQXVPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea is a chemical compound with the molecular formula C13H9Cl2NO It is known for its unique structure, which includes a benzamide core substituted with chloro and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 4-chlorophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding amine and thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, with or without a catalyst.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the compound.

Major Products Formed

The major products formed from these reactions include substituted benzamides, amines, thiols, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 4-chloro-N-phenylbenzamide

Uniqueness

N-(3-chlorobenzoyl)-N'-(4-chlorophenyl)thiourea is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-4-6-12(7-5-10)17-14(20)18-13(19)9-2-1-3-11(16)8-9/h1-8H,(H2,17,18,19,20)

InChI Key

PLJJSLDMQXVPJE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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